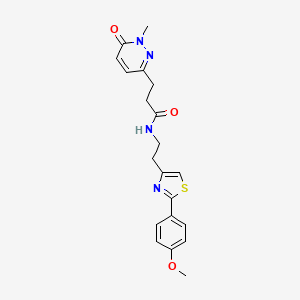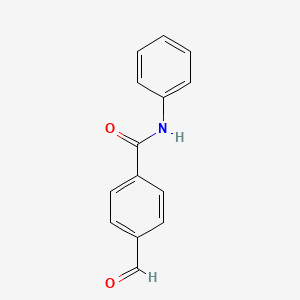![molecular formula C24H25N3O B2827780 Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine CAS No. 433698-37-4](/img/structure/B2827780.png)
Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its high solubility in established processing solvents and its stability under ambient conditions . It is a strong electron donor molecule that can be used for n-type doping .Scientific Research Applications
Antifungal Agents
Compounds with benzimidazole rings and additional substituents have been synthesized and evaluated for their antifungal properties. For example, a study involving the synthesis of dimethylpyrimidin-derivatives showed significant antifungal activity against fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest potential applications of similar benzimidazole-containing compounds in developing new antifungal agents (Jafar et al., 2017).
Material Science and Ink Security
In material science, benzimidazole derivatives have been utilized in creating novel materials with multi-stimuli responsive properties. A study highlighted the synthesis of V-shaped molecules, including benzothiazole and benzimidazole units, which exhibited morphology-dependent fluorochromism. These materials could potentially be used as security inks, demonstrating how structural modifications can impart unique properties useful in material science applications (Xiao-lin Lu & M. Xia, 2016).
Anticancer Research
Benzimidazole ligands and their complexes with metals like Palladium (II) and Platinum (II) have been synthesized and studied for their cytotoxicity against various cancer cell lines. These compounds exhibit promising anticancer activity, which suggests the potential of benzimidazole derivatives in anticancer drug development (Ghani & Mansour, 2011).
Catalytic Applications
In catalysis, titanium CCC-NHC pincer complexes, which could be structurally related to the specified compound, have been investigated for their efficacy in hydroamination reactions involving unactivated alkenes. Such studies indicate the potential of benzimidazole-containing compounds in catalytic applications, particularly in organic synthesis (Helgert, Hollis, & Valente, 2012).
Mechanism of Action
Future Directions
Given its properties, Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine has potential applications in the field of organic semiconductors, particularly as an n-type dopant . Its efficiency over a large range of polymers and small molecule derivatives makes it a promising material for future research and development .
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-26(2)20-15-13-19(14-16-20)24-25-22-11-6-7-12-23(22)27(24)17-8-18-28-21-9-4-3-5-10-21/h3-7,9-16H,8,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVOVNYYGZAQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827697.png)



![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide](/img/structure/B2827705.png)
![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)
![3-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2827714.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2827715.png)



